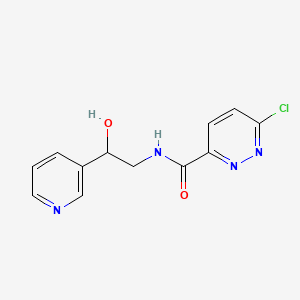

6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-chloro-N-(2-hydroxy-2-pyridin-3-ylethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O2/c13-11-4-3-9(16-17-11)12(19)15-7-10(18)8-2-1-5-14-6-8/h1-6,10,18H,7H2,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTVTTAJIDHOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CNC(=O)C2=NN=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloropyridazine-3-carboxylic Acid or Acid Chloride

A common approach involves synthesizing or procuring 6-chloropyridazine-3-carboxylic acid, which can be converted into the acid chloride using reagents such as thionyl chloride (SOCl₂) under reflux conditions. This activated intermediate facilitates efficient amide bond formation.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 6-chloropyridazine-3-carboxylic acid + SOCl₂, reflux | Formation of 6-chloropyridazine-3-carbonyl chloride | Acid chloride intermediate for coupling |

Preparation of the Amine Component: 2-Hydroxy-2-(pyridin-3-yl)ethylamine

This amine moiety can be synthesized via reduction or amination of corresponding keto or aldehyde precursors bearing the pyridin-3-yl group, or obtained commercially if available.

Amide Bond Formation

The coupling of the acid chloride with the amine is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran, in the presence of a base (e.g., triethylamine) to scavenge the released hydrogen chloride.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 2 | 6-chloropyridazine-3-carbonyl chloride + 2-hydroxy-2-(pyridin-3-yl)ethylamine + triethylamine, RT | Formation of 6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide | Mild conditions, high yield typical |

Purification and Characterization

The crude product is purified by column chromatography or recrystallization. Characterization is done by NMR (¹H, ¹³C), mass spectrometry, and possibly X-ray crystallography to confirm structure and purity.

Detailed Research Findings and Analogous Synthetic Routes

Although direct synthetic protocols for this compound are scarce, related literature on pyridazine derivatives and analogous heterocyclic carboxamides provides a framework:

Amide Formation Efficiency: Studies show that using acid chlorides for amide bond formation with amino alcohols leads to good yields (60–80%) under mild conditions, minimizing side reactions.

Halogenated Pyridazine Synthesis: Chlorination of pyridazine rings at the 6-position can be achieved selectively using N-chlorosuccinimide or similar reagents, or by starting from chlorinated pyridazine precursors.

Hydroxyalkyl Substituent Stability: The presence of a hydroxy group adjacent to the amide linkage requires careful control of reaction conditions to avoid side reactions such as esterification or dehydration; mild bases and low temperatures are preferred.

Alternative Coupling Methods: In cases where acid chlorides are unstable, carbodiimide-mediated coupling (e.g., using EDC or DCC) with hydroxy-substituted amines is a viable alternative, often with catalytic amounts of DMAP to enhance reaction rate and yield.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Yield Range | Key Considerations |

|---|---|---|---|

| 6-chloropyridazine-3-carboxylic acid synthesis | From pyridazine precursors via chlorination | Variable | Regioselectivity of chlorination critical |

| Conversion to acid chloride | Thionyl chloride, reflux in inert solvent | High | Complete conversion needed for coupling |

| Amide bond formation | Acid chloride + 2-hydroxy-2-(pyridin-3-yl)ethylamine + triethylamine, RT | 60–80% | Control temperature to preserve hydroxy group |

| Purification | Column chromatography or recrystallization | — | Remove unreacted starting materials and byproducts |

| Characterization | NMR (¹H, ¹³C), MS, X-ray crystallography | — | Confirm structure and purity |

Chemical Reactions Analysis

6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the chloro group or to convert the carboxamide group to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Hydrolysis: The carboxamide group can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The hydroxy-pyridinyl substituent in the parent compound likely facilitates interactions with cholinesterase active sites (e.g., Trp279 in AChE ).

- The cyclopropylethyl variant () may improve pharmacokinetic properties but was discontinued, suggesting challenges in development.

Pyridazine Derivatives with Aromatic Modifications

- N-(2-Substituted ethyl)-6-phenylpyridazine-3-carboxamide : Suzuki coupling introduces phenyl groups at the 6-position, enhancing π-π stacking with aromatic residues in ChE. However, substitution at this position may reduce selectivity for AChE over BuChE .

- Pyrrolo[1,2-b]pyridazine-3-carboxamides (): These derivatives feature fused pyrrolidine rings and halogenated aryl groups (e.g., trifluoromethyl). Such modifications improve metabolic stability and selectivity but require complex synthetic routes .

Quinoline and Imidazo-Pyridazine Carboxamides

- No ChE data available.

- Imidazo[1,2-b]pyridazine carboxylates (): Lower structural similarity (0.84–0.88) and esterified carboxyl groups limit direct comparison with carboxamide derivatives .

Biological Activity

6-Chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide is a synthetic organic compound belonging to the class of pyridazine derivatives. Its unique structure, characterized by a chloro group, a hydroxyethyl group attached to a pyridine ring, and a carboxamide group, suggests potential biological activities that warrant investigation.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₁ClN₄O₂

- CAS Number : 1024604-99-6

- Molecular Weight : 278.7 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and hydroxy groups may enhance its binding affinity to molecular targets, potentially leading to inhibition of enzymatic activity involved in various disease pathways. For instance, it may act as an inhibitor in pathways associated with cancer or infectious diseases.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown significant inhibitory effects against various bacterial strains and viruses.

- Anticancer Properties : Certain studies suggest potential antiproliferative effects on different cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Antimicrobial Activity

A study highlighted the effectiveness of pyridazine derivatives against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MIC) below 20 µM . Although specific data for this compound is limited, its structural similarity suggests potential efficacy in this area.

Anticancer Research

In vitro studies have shown that related compounds can inhibit the growth of glioma cell lines significantly. For example, derivatives containing heterocyclic structures exhibited promising antiproliferative activities . While direct studies on this specific compound are scarce, the presence of functional groups similar to those in known anticancer agents supports further exploration.

Anti-inflammatory Potential

Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests that this compound could also play a role in modulating inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide | Lacks pyridine ring | Reduced activity |

| 6-Chloro-N-(2-hydroxy-2-(pyridin-4-yl)ethyl)pyridazine-3-carboxamide | Different pyridine position | Altered binding affinity |

| 6-Chloro-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)pyridazine-3-carboxamide | Similar structure | Potentially different pharmacological properties |

Q & A

Q. Basic

- NMR spectroscopy : H NMR identifies proton environments (e.g., pyridin-3-yl ethyl group at δ 3.5–4.0 ppm). C NMR confirms carbonyl and aromatic carbons.

- LCMS : Validates molecular weight (e.g., [M+H] at m/z 323).

- IR spectroscopy : Detects amide C=O stretches (~1650 cm) and hydroxyl groups (~3300 cm) .

How do structural modifications at the hydroxyethyl moiety affect biological activity?

Advanced

Modifications such as alkylation or acylation of the hydroxy group can alter solubility and target binding. For example:

- Hydrogen bonding : The hydroxyl group may interact with residues in acetylcholinesterase (AChE), as seen in molecular docking studies where pyridazine derivatives form H-bonds with Trp279 in AChE’s peripheral anionic site .

- Lipophilicity : Introducing methyl groups increases logP, potentially enhancing blood-brain barrier penetration for CNS targets.

What strategies resolve contradictory data in biological assays for this compound?

Q. Advanced

- Orthogonal assays : Combine enzyme inhibition (e.g., Ellman’s method for cholinesterase activity) with cellular viability assays (MTT) to distinguish direct enzyme effects from cytotoxicity.

- Dose-response curves : Test concentrations across a wide range (e.g., 0.1–100 µM) to identify non-linear effects.

- Batch consistency : Reproduce results using independently synthesized batches to rule out impurity-driven artifacts .

What are the stability considerations for this compound under different storage conditions?

Q. Basic

- Temperature : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis.

- Light sensitivity : Amber vials minimize photodegradation of the pyridazine core.

- pH stability : Avoid aqueous solutions at extreme pH; neutral buffers (e.g., PBS) are recommended for in vitro studies. Evidence from purification protocols using trifluoroacetic acid highlights susceptibility to acidic hydrolysis .

How can in silico methods predict the compound’s pharmacokinetic properties?

Q. Advanced

- Molecular dynamics simulations : Assess binding stability to targets like AChE using software (e.g., GROMACS).

- QSAR models : Correlate substituent effects (e.g., Cl, pyridinyl) with logP, solubility, and bioavailability.

- ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration and CYP450 interactions. Docking studies in provide a template for predicting binding poses .

What are common impurities encountered during synthesis, and how are they removed?

Q. Basic

- Unreacted starting materials : Detectable via LCMS as peaks at lower m/z. Remove via silica gel chromatography (ethyl acetate/hexane).

- By-products : Hydrolysis intermediates (e.g., free carboxylic acid) are eliminated using reverse-phase HPLC. Example protocols in achieved 89% purity via C-18 columns .

What is the role of the pyridine ring in the compound’s mechanism of action?

Advanced

The pyridine ring engages in:

- π-π stacking : With aromatic residues (e.g., Trp86 in AChE’s catalytic site).

- Hydrogen bonding : The nitrogen lone pair interacts with backbone amides.

- Solubility enhancement : The polar pyridinyl group improves aqueous solubility, critical for in vivo efficacy. Similar interactions were observed in pyridazine-based cholinesterase inhibitors .

How to design derivatives to enhance blood-brain barrier penetration for CNS targets?

Q. Advanced

- LogP optimization : Introduce lipophilic groups (e.g., trifluoromethyl) to increase logP > 2.

- Reduce H-bond donors : Replace the hydroxyethyl group with methoxy or acetoxy to lower polar surface area.

- Structural analogs : ’s analogs with phenylboronic acid derivatives demonstrate enhanced CNS activity via Suzuki coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.